Benzene,1-ethynyl-3-nitro-,ion(1-)
Description
Properties
Molecular Formula |
C8H4NO2- |
|---|---|
Molecular Weight |
146.12 g/mol |
IUPAC Name |
1-ethynyl-3-nitrobenzene |
InChI |
InChI=1S/C8H4NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h3-6H/q-1 |
InChI Key |
VJJAGAVQYBKEPY-UHFFFAOYSA-N |
Canonical SMILES |
[C-]#CC1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrophilic Aromatic Substitution: The synthesis of benzene derivatives often involves electrophilic aromatic substitution reactions.
Sonogashira Coupling: The ethynyl group can be introduced via the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an acetylene in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods: Industrial production of such compounds typically involves large-scale electrophilic aromatic substitution reactions followed by coupling reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reducing Agents: Iron, tin, or zinc with hydrochloric acid for reduction reactions.
Catalysts: Palladium and copper catalysts for coupling reactions.
Major Products:
Aminobenzene Derivatives: Reduction of the nitro group results in the formation of aminobenzene derivatives.
Scientific Research Applications
Synthesis and Reactivity
Benzene, 1-ethynyl-3-nitro-, can be synthesized through various methods, including:
- Alkyne Synthesis : It can be produced by the reaction of nitrobenzene derivatives with acetylene.
- Electrochemical Methods : Recent studies have explored using electrochemical techniques for the synthesis of this compound, which can lead to more environmentally friendly processes.
Applications in Organic Synthesis
Benzene, 1-ethynyl-3-nitro-, serves as a versatile building block in organic synthesis. Its applications include:
- Reduction Reactions : A study demonstrated a metal-free method for the reduction of aromatic nitro compounds using this compound as a substrate. The process yielded anilines selectively while preserving sensitive functional groups like vinyl and carbonyl .
- Synthesis of Heterocycles : The compound has been utilized in the synthesis of various heterocyclic compounds. For instance, it participates in cyclization reactions leading to the formation of complex ring structures that are valuable in pharmaceuticals .
Catalytic Applications
The compound is also significant in catalysis:
- Catalytic Hydrogenation : Benzene, 1-ethynyl-3-nitro-, has been investigated for its role in catalytic hydrogenation processes. It can act as a substrate for magnesium pincer complexes that facilitate the semihydrogenation of alkynes and hydrogenation of alkenes .
Material Science Applications
In material science, benzene, 1-ethynyl-3-nitro-, is explored for its properties that contribute to the development of advanced materials:
- Polymer Chemistry : The compound can be used to create polymers with specific functionalities due to its reactive ethynyl group.
- Nanomaterials : Research has indicated potential applications in the fabrication of nanomaterials where its unique electronic properties can be harnessed.
Case Study 1: Reduction of Nitro Compounds
A recent study focused on the reduction of nitro compounds using benzene, 1-ethynyl-3-nitro-, as a substrate demonstrated high selectivity and efficiency. The use of tetrahydroxydiboron as a reductant allowed for the rapid conversion of nitro groups to amines without affecting other functional groups .
Case Study 2: Synthesis of Heterocycles
In another case, researchers utilized benzene, 1-ethynyl-3-nitro-, in a palladium-catalyzed reaction to synthesize biologically relevant heterocycles. The study highlighted how the compound's structure facilitated the introduction of additional functional groups into complex molecules .
Mechanism of Action
The mechanism of action of benzene, 1-ethynyl-3-nitro-, ion(1-) involves electrophilic aromatic substitution, where the ethynyl and nitro groups influence the reactivity of the benzene ring. The nitro group is an electron-withdrawing group, making the ring less reactive towards electrophiles, while the ethynyl group can participate in further chemical reactions .
Comparison with Similar Compounds
Electronic Effects and Substituent Influence
- Nitrobenzene (C₆H₅NO₂): The nitro group in nitrobenzene strongly withdraws electrons via inductive and resonance effects, directing electrophiles to the meta position. Benzene,1-ethynyl-3-nitro-,ion(1−) shares this electron-withdrawing nitro group but includes an ethynyl group, further enhancing ring electron deficiency. The acetylide ion’s negative charge introduces localized electron density, but the overall ring remains less reactive toward electrophiles compared to benzene . Key Difference: The ethynyl group in the target compound amplifies electron withdrawal compared to nitrobenzene’s single substituent.
1-Bromo-3-ethenylbenzene (C₈H₇Br) :
- This compound () has a bromine atom (electron-withdrawing) and an ethenyl group (-CH=CH₂, weakly electron-donating). In contrast, the ethynyl group (-C≡C⁻) in the target compound is more electronegative, creating a stronger electron-deficient environment. The ionic nature of the acetylide also distinguishes its reactivity, such as susceptibility to protonation or nucleophilic attack .
- 1-Ethoxy-4-nitrobenzene (C₈H₉NO₃): The ethoxy group (-OCH₂CH₃) is electron-donating via resonance, partially counteracting the nitro group’s electron withdrawal. In the target compound, the ethynyl group lacks such donating effects, resulting in a more pronounced electron-deficient ring .
Spectroscopic Properties
- Raman Spectroscopy :
- Nitrobenzene () exhibits a C-H stretching peak at 3061 cm⁻¹ and a ring breathing mode at 992 cm⁻¹. The target compound’s ethynyl group would introduce a distinct C≡C stretch near 2100 cm⁻¹, while the nitro group’s symmetric stretch (~1350 cm⁻¹) would remain prominent. The negative charge may shift these peaks slightly due to altered electron density .
- Comparison : Ethylbenzene and nitrobenzene () show distinguishable Raman patterns, suggesting the target compound’s spectrum would uniquely combine ethynyl and nitro signatures.
Reactivity and Stability
Nucleophilic Aromatic Substitution (NAS) :
- Ion Stability: Acetylide ions are typically unstable in protic solvents but stabilized in aprotic media. Comparatively, phenoxide ions (e.g., from phenol) are resonance-stabilized, while the target compound’s nitro group may delocalize the negative charge via conjugation, enhancing stability .
Thermodynamic and Physical Properties
- Melting/Boiling Points :
Tabular Comparison of Key Properties
Q & A
Q. How can Benzene,1-ethynyl-3-nitro-,ion(1−) be synthesized in a laboratory setting?
Methodological Answer: A two-step synthesis is typically employed:
Nitration : Introduce the nitro group to benzene via electrophilic substitution using a nitrating mixture (concentrated HNO₃/H₂SO₄) at 50–60°C. The nitro group directs subsequent substitutions to the meta position .
Ethynylation : Attach the ethynyl group via Sonogashira coupling, using a palladium catalyst (e.g., Pd(PPh₃)₄), copper iodide, and a terminal alkyne (e.g., trimethylsilylacetylene) in a deoxygenated THF/amine solvent system. Desilylation with K₂CO₃/MeOH yields the ethynyl group. The negative charge (1−) arises from deprotonation of the terminal alkyne using a strong base (e.g., NaNH₂) .
Q. Key Challenges :
Q. What spectroscopic techniques are most effective for characterizing Benzene,1-ethynyl-3-nitro-,ion(1−)?
Methodological Answer:
- IR Spectroscopy :
- UV-Vis Spectroscopy :
- Mass Spectrometry (EI-MS) :
- NMR :
Q. What safety precautions are necessary when handling Benzene,1-ethynyl-3-nitro-,ion(1−) in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
- Ventilation : Ensure airflow >0.5 m/s to prevent accumulation of volatile byproducts.
- Storage : Store in airtight containers under inert gas (N₂/Ar) at −20°C to prevent degradation. Avoid contact with oxidizing agents (risk of explosive decomposition) .
Advanced Research Questions
Q. How does the electron-withdrawing nitro group influence the reactivity of the ethynyl substituent in electrophilic substitution reactions?
Methodological Answer:
- Resonance Effects : The nitro group withdraws electron density via resonance, deactivating the ring and directing incoming electrophiles to the meta position relative to itself.
- Ethynyl Reactivity : The ethynyl group, typically electron-withdrawing via inductive effects, becomes polarized due to the adjacent nitro group. Computational studies (DFT/B3LYP/6-31G*) show enhanced electrophilicity at the ethynyl carbon, facilitating nucleophilic attacks (e.g., thiol additions) .
- Experimental Validation :
Q. What computational methods are suitable for modeling the electronic structure of Benzene,1-ethynyl-3-nitro-,ion(1−)?
Methodological Answer:
Q. How can kinetic studies elucidate the degradation pathways of Benzene,1-ethynyl-3-nitro-,ion(1−) under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC-UV at 254 nm.
- Identify intermediates using LC-MS/MS (e.g., loss of NO₂ or ethynyl group).
- Kinetic Analysis :
Q. How does the negative charge on the ethynyl group affect the compound's aromaticity and stability?
Methodological Answer:
- Aromaticity :
- NICS (Nucleus-Independent Chemical Shift) calculations indicate reduced aromaticity compared to neutral benzene due to electron withdrawal by the nitro and ethynyl groups.
- Stability :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
